molecular formula C19H14BrCl2N3O4S B2673298 N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide CAS No. 721891-31-2

N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide

Cat. No. B2673298
M. Wt: 531.2
InChI Key: WYUZQMSMURSEAL-UHFFFAOYSA-N
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Description

N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H14BrCl2N3O4S and its molecular weight is 531.2. The purity is usually 95%.
BenchChem offers high-quality N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Radiotracer Development

One study focused on the synthesis of compounds for positron emission tomography (PET) radiotracer development, which could be relevant for imaging studies in neuroscience. For example, R. Katoch-Rouse and A. Horti (2003) demonstrated the feasibility of nucleophilic displacement in a compound structurally similar to the target, for potential use in studying cannabinoid receptors in the brain (R. Katoch-Rouse & A. Horti, 2003).

Organic Synthesis and Medicinal Chemistry

Another area of research involves the synthesis of organic compounds with potential medicinal applications. For instance, studies have described the efficient synthesis of compounds that are precursors or analogs of drug candidates targeting dopamine and serotonin receptors, which could indicate the potential for synthesizing related compounds for pharmacological studies (Y. Hirokawa, T. Horikawa, & S. Kato, 2000).

Chemical Modification and Drug Development

Research on chemical modifications, such as bromination and functionalization of heterocyclic compounds, suggests avenues for developing novel therapeutic agents or biological probes. For example, Dazhong Fan, M. Taniguchi, and J. Lindsey (2007) explored regioselective bromination and functionalization of bacteriochlorins, highlighting methodologies that could be applicable to modifying the target compound for specific scientific or therapeutic purposes (Dazhong Fan, M. Taniguchi, & J. Lindsey, 2007).

Analytical and Biochemical Applications

Studies have also developed selective electrodes or sensors based on structurally related compounds, which could inspire applications for the target compound in analytical chemistry or biochemistry. For instance, M. B. Saleh and A. Gaber (2001) utilized a drug as an electroactive material for a zinc ion-selective electrode, indicating potential for similar compounds in sensor development (M. B. Saleh & A. Gaber, 2001).

Future Directions

The future directions for research on “N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide” could include further investigation into its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrCl2N3O4S/c1-29-17-7-4-11(9-14(17)20)25-30(27,28)12-5-6-15(21)16(10-12)24-19(26)13-3-2-8-23-18(13)22/h2-10,25H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUZQMSMURSEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrCl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide

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